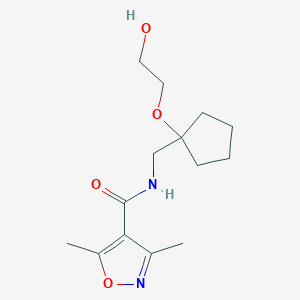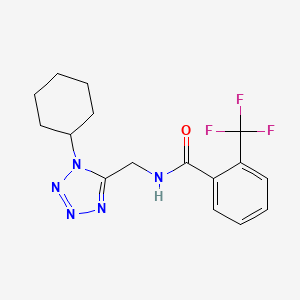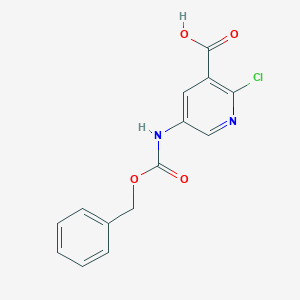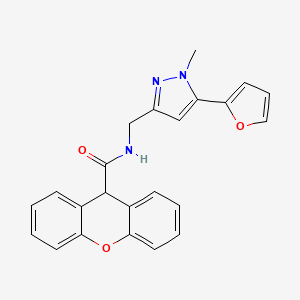azanide CAS No. 1103502-91-5](/img/structure/B2374295.png)
[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide, also known as DQ-9, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DQ-9 belongs to the class of quinoxaline derivatives, which have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Electropolymerization and Ion Sensitivity
A significant application of quinoxaline derivatives is in the field of electropolymerization and ion sensitivity. A study by Carbas et al. (2012) synthesized a fluorescent polymer with pendant quinoxaline moieties. This polymer exhibited reversible redox and electrochromic behaviors, making it potentially useful in electronic applications. Additionally, the sensitivity of this polymer towards metal cations, particularly Fe³⁺ ions, was highlighted, indicating its potential in ion-detection applications.
Organic Electronics and Light-Emitting Diodes
Quinoxaline-containing compounds are also crucial in the development of organic electronics. Yin et al. (2016) discussed the synthesis of new quinoxaline-containing compounds for use as electron transport materials. These compounds showed favorable electron affinity and good thermal stability. Their application in blue phosphorescent organic light-emitting diodes (PhOLEDs) resulted in high performance, demonstrating their significance in advanced electronic devices.
Cancer Research and Therapeutics
In the field of cancer research, quinoxaline derivatives have been identified as potential therapeutic agents. For instance, El Rayes et al. (2022) prepared a series of quinoxaline derivatives and tested their efficacy on cancer cell viability. Several compounds exhibited significant inhibitory action on cancer cells, with potential for optimization as anticancer drugs.
Antimicrobial Properties
Quinoxaline derivatives have also shown promise in antimicrobial applications. Kalinin et al. (2013) synthesized imidazo[1,5-a]quinoxaline derivatives and evaluated their antimicrobial properties. They found that the antimicrobial efficacy of these compounds varied with different alkyl substituents, indicating their potential as antimicrobial agents.
Synthesis and Reactivity
The synthesis and reactivity of quinoxaline derivatives are key to their diverse applications. Aleksandrov et al. (2020) investigated the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its electrophilic substitution reactions. This study adds to the understanding of the chemical behavior of quinoxaline derivatives, essential for designing new compounds with specific properties.
Concluding Remarks
Quinoxaline derivatives, including 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide, have a wide range of applications in scientific research, from electronic materials to potential therapeutic agents. Their versatile properties and reactivity make them valuable in various fields of science and technology.
Propiedades
IUPAC Name |
N-[3-(3,4-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-13-9-10-23(12-14(13)2)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-11-26-17/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZDYSZECGESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2374215.png)
![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)
![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2374217.png)



![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)
![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)

